5-Amino-3-chloropyrazine-2-carbonitrile
Overview
Description
5-Amino-3-chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3ClN4 It is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 3-position, and a nitrile group at the 2-position of the pyrazine ring
Mechanism of Action
Target of Action
Similar compounds such as pyrazinamide (pza) have been found to inhibit aspartate decarboxylase (pand; ec 41111) .
Mode of Action
The compound’s structure, which includes a chloropyrazine ring coupled with a nitrile group, engenders a high reactivity with the chlorine atom on the pyrazine ring, making it a prime site for nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds like pza have been found to inhibit aspartate decarboxylase, an enzyme responsible for the conversion of l-aspartic acid to β-alanine, which is necessary for coa synthesis . Blockade of this pathway can lead to energy depletion and inability to survive .
Result of Action
Based on the mode of action and biochemical pathways affected, it can be inferred that the compound may lead to energy depletion in cells due to the inhibition of coa synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloropyrazine-2-carbonitrile typically involves the chlorination of pyrazine derivatives followed by the introduction of the amino and nitrile groups. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to introduce the chlorine atom at the 3-position. This is followed by a series of reactions to introduce the nitrile group at the 2-position and the amino group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial in industrial settings to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines and related structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazine derivatives, while condensation reactions can produce imines and related compounds .
Scientific Research Applications
5-Amino-3-chloropyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carbonitrile: Similar in structure but lacks the amino group at the 5-position.
5-Amino-2-pyridinecarbonitrile: Contains an amino group and a nitrile group but differs in the position of the chlorine atom.
3-Chloropyrazine-2-carboxamide: Similar pyrazine ring structure but with a carboxamide group instead of a nitrile group.
Uniqueness
The presence of both an amino group and a chlorine atom on the pyrazine ring allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Biological Activity
5-Amino-3-chloropyrazine-2-carbonitrile (C₅H₃ClN₄) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group at the 5-position, a chlorine atom at the 3-position, and a cyano group at the 2-position of the pyrazine ring. This unique substitution pattern contributes to its reactivity and biological interactions.
Biological Activity
The biological activity of this compound is primarily linked to its role in synthesizing various pharmacologically active compounds. Notably, it has been identified as a precursor in the development of tuberculostatic agents , which are critical in combating tuberculosis. The compound's structural characteristics allow it to interact effectively with biological targets, making it a candidate for further drug development.
The mechanism of action for this compound involves its ability to undergo nucleophilic substitution reactions due to the presence of the chlorine atom, facilitating the integration of various functional groups. The cyano group also allows for transformations such as hydrolysis and reduction, enhancing its utility in synthesizing complex molecules.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis often begins with pyrazine derivatives.
- Chlorination : Regioselective chlorination introduces the chlorine atom.
- Cyanation : Following chlorination, cyanation introduces the cyano group.
- Amination : Finally, an amino group is introduced at the appropriate position.
These methods can vary based on desired yields and purity levels, often employing catalysts and controlled conditions to optimize production efficiency .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, derivatives synthesized from this compound demonstrated minimum inhibitory concentrations (MICs) as low as 3.91 µg/mL .
- Pharmacological Applications : The compound has been explored for its role in developing anti-inflammatory and antiviral drugs, showcasing its versatility in medicinal chemistry .
- Structure-Activity Relationship (SAR) : Studies have elucidated the SAR for compounds related to this compound, indicating that specific substitutions can enhance biological activity while maintaining selectivity against non-target proteins .
Comparative Analysis
The following table summarizes relevant compounds related to this compound, highlighting their structural features and biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Amino at 5-position, Cl at 3-position | Tuberculostatic activity |
3-Amino-5-chloropyrazine | Lacks cyano group | Antimicrobial activity |
6-Amino-3-chloro-pyrazine | Variation in chlorine positioning | Reduced efficacy |
4-Amino-2-cyanopyrazine | Different positioning of functional groups | Potential anti-inflammatory |
Properties
IUPAC Name |
5-amino-3-chloropyrazine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-3(1-7)9-2-4(8)10-5/h2H,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCMXKBMMUXENL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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